N-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]-N-methylacetamide
Description
N-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]-N-methylacetamide is a synthetic organic compound that features a morpholine ring substituted with a 3-fluorophenyl group
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-11(19)17(2)10-15(20)18-6-7-21-14(9-18)12-4-3-5-13(16)8-12/h3-5,8,14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSXPCBPHDMAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)N1CCOC(C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]-N-methylacetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]-N-methylacetamide involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the morpholine ring can interact with various enzymes and proteins . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide: This compound shares a similar morpholine and phenyl structure but lacks the fluorine substitution.
N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: This compound also contains a morpholine ring and fluorophenyl group but has additional functional groups that confer different properties.
Uniqueness
N-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]-N-methylacetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholine ring and the fluorophenyl group provides a distinct profile that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
